N-Acetylhexosamine

enzymatic synthesis carbohydrate chemistry kinase substrate profiling

N-Acetylhexosamine (HexNAc) is not a single entity—it is a stereochemically critical class. The C4 configuration (GlcNAc vs. GalNAc vs. ManNAc) dictates enzyme recognition, metabolic fate, and final glycan architecture. Researchers synthesizing heparosan oligosaccharides must select GlcNAc for α1,4-transferase initiation; chondroitin/dermatan sulfate projects require GalNAc for β1,4-commitment. For chemoenzymatic phosphorylation via NahK, ManNAc derivatives often exhibit superior activity. Procure the exact isomer your pathway demands—generic substitution is scientifically invalid.

Molecular Formula C8H15NO6
Molecular Weight 221.21 g/mol
Cat. No. B6618723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetylhexosamine
Molecular FormulaC8H15NO6
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1O)CO)O)O
InChIInChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)
InChIKeyOVRNDRQMDRJTHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>33.2 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetylhexosamine for Glycobiology Research: Core Identity and Functional Classification


N-Acetylhexosamine (HexNAc) encompasses a class of N-acetylated hexosamine monosaccharides, most notably N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc). These amino sugars serve as essential building blocks of glycosaminoglycans (GAGs), glycoproteins, and glycolipids [1]. In biosynthetic pathways, HexNAc units are activated to UDP-N-acetylhexosamines via N-acetylhexosamine 1-kinase (NahK; EC 2.7.1.162) and downstream nucleotide transfer [2]. Structurally, the stereochemistry at C4 distinguishes GlcNAc (gluco-configuration) from GalNAc (galacto-configuration), a difference that dictates enzyme recognition, metabolic fate, and final glycan architecture [3].

Why Generic N-Acetylhexosamine Substitution Fails: Evidence-Based Differentiation


Substitution among N-acetylhexosamine variants (GlcNAc, GalNAc, or ManNAc) is not scientifically neutral. Enzymes governing glycosaminoglycan polymerization exhibit strict stereochemical discrimination: α1,4-GlcNAc transferases initiate heparan sulfate synthesis, whereas β1,4-GalNAc transferases commit to chondroitin/dermatan sulfate pathways—an irreversible biosynthetic branch point [1]. N-Acetylhexosamine 1-kinase (NahK) itself accepts both GlcNAc and GalNAc with similar activity, yet tolerance for C2, C4, and C6 modifications differs markedly, directly impacting chemoenzymatic synthesis yields and product profiles [2]. Furthermore, β-N-acetylhexosaminidases demonstrate measurable kinetic discrimination between gluco- and galacto-configured substrates, with preferential cleavage of β(1-4) linkages over alternative glycosidic bonds [3]. Below, quantitative evidence establishes exactly where differentiation is verifiable and procurement-relevant.

N-Acetylhexosamine Quantitative Differentiation Evidence: Head-to-Head Comparator Data


NahK Substrate Specificity: GlcNAc vs. GalNAc vs. Mannose Derivatives Activity Comparison

N-Acetylhexosamine 1-kinase (NahK) from Bifidobacterium infantis and Bifidobacterium longum phosphorylates both GlcNAc and GalNAc with comparable activity. However, relative activity toward mannose and its C2, C4, and C6 derivatives is substantially higher than toward glucose or galactose, demonstrating differential tolerance that is critical for designing chemoenzymatic routes to non-natural sugar phosphates [1]. Both NahK enzymes express in E. coli at 180–185 mg/L culture, with tolerance for diverse C2 modifications of GlcNAc and GalNAc, as well as C6 and dual C2/C6 modifications [1].

enzymatic synthesis carbohydrate chemistry kinase substrate profiling

β-N-Acetylhexosaminidase Kinetic Preference: β(1-4) vs. Alternative Glycosidic Linkages

The β-N-acetylhexosaminidase from Streptomyces coelicolor A3(2) demonstrates a clear kinetic preference for β(1-4) glycosidic linkages over other linkage types. HPLC profiling confirms an exoglycosidase mechanism wherein the enzyme cleaves sugars exclusively from the nonreducing end of substrates [1]. Comparative activity toward pNP-acetyl gluco- and galacto-configured N-acetyl hexosaminides reveals differential catalytic efficiency between the two stereochemical configurations [1].

glycosidase kinetics chitooligomer degradation enzyme specificity

UDP-N-Acetylhexosamine Pool Depletion: L-Glutamine Dependence Quantified

In cartilage explant studies, L-glutamine deprivation reduces N-acetylhexosamine 6-phosphate levels by 27% and UDP-N-acetylhexosamine levels by 40%, demonstrating that UDP-HexNAc pool size is rate-limiting for glycosaminoglycan synthesis [1]. This establishes a direct, quantifiable relationship between hexosamine pathway flux and GAG production that cannot be recapitulated by supplementation with non-acetylated hexosamines such as glucosamine.

GAG biosynthesis chondrocyte metabolism UDP-sugar pool

N-Acetylhexosamine Derivatives in GAG Synthesis: Differential Effects of GlcNAc vs. GalNAc

In fibroblast culture studies, supplementation with N-acetylhexosamine derivatives modulates glycosaminoglycan metabolism in a derivative-specific manner. Both N-acetylglucosamine and N-acetylgalactosamine stimulate mucopolysaccharide production, whereas glucuronic acid shows no effect [1]. The magnitude of effect differs between GlcNAc and GalNAc, confirming that stereochemical identity at C4 dictates metabolic outcome.

fibroblast culture mucopolysaccharide GAG metabolism

UDP-4-Fluoro-N-Acetylhexosamine as Chain Terminator: Functional Differentiation via Modification

The 4-fluoro-modified UDP-N-acetylhexosamine donor (UDP-4FGlcNAc) is transferred onto an acceptor by Pasteurella multocida heparosan synthase 1 and subsequently acts as a chain terminator in glycosaminoglycan synthesis, whereas the unmodified UDP-HexNAc donor permits chain elongation . This functional divergence enables precise control over GAG polymer length and is not achievable with unmodified N-acetylhexosamines.

heparosan synthase chain termination UDP-sugar analogues

N-Acetylhexosamine Sulfur Derivatives: Hydrolysis Resistance and Tumor Cell Ganglioside Reduction

N-Acetylhexosamine sulfur derivatives (thioglycosides and their oxidized sulfoxide/sulfone analogues) exhibit resistance to hydrolysis catalyzed by N-acetylhexosaminidases—a property absent in the parent N-acetylhexosamine compounds. These derivatives reduce ganglioside content in tumor cells and demonstrate anti-tumor activity against glioma and pulmonary adenocarcinoma cell lines [1]. The sulfur substitution confers both metabolic stability and therapeutic functionality not present in the unmodified monosaccharide.

thioglycoside tumor inhibition ganglioside metabolism

N-Acetylhexosamine Optimal Procurement Scenarios: Evidence-Guided Applications


Chemoenzymatic Synthesis of Non-Natural Sugar-1-Phosphate Libraries

Researchers requiring diverse N-acetylhexosamine-1-phosphate analogues for glycoengineering should procure GlcNAc or GalNAc as starting substrates for NahK-catalyzed phosphorylation. NahK enzymes from Bifidobacterium species tolerate diverse modifications at C2, C6, and dual C2/C6 positions, with expression yields of 180–185 mg/L culture enabling scalable production [1]. Activity toward mannose derivatives exceeds that toward glucose or galactose, informing substrate selection for specific non-natural phosphate synthesis [1].

Glycosaminoglycan Pathway-Specific Metabolic Tracing Studies

Investigators studying GAG biosynthesis must select the appropriate N-acetylhexosamine isomer based on the target pathway. UDP-N-acetylhexosamine pool depletion by 40% upon L-glutamine deprivation demonstrates that HexNAc availability is rate-limiting for GAG synthesis [2]. Fibroblast studies confirm that GlcNAc and GalNAc differentially affect mucopolysaccharide production, while glucuronic acid shows no effect [3], underscoring that stereochemical selection at procurement directly dictates experimental outcome.

Glycosidase Substrate Specificity and Inhibitor Screening Assays

For β-N-acetylhexosaminidase activity assays, substrate selection must account for the enzyme's kinetic preference for β(1-4) glycosidic linkages over alternative linkages [4]. Both pNP-acetyl gluco- and galacto-configured N-acetyl hexosaminides should be tested in parallel, as catalytic efficiency differs between the two stereochemical configurations [4]. PUGNAc-derived inhibitor analogues exhibit varying potency and selectivity against different N-acetyl-D-glucosaminidases, providing a framework for procurement of compound sets for selectivity profiling [5].

Defined-Length GAG Oligosaccharide Synthesis via Chain Termination

Synthesis of heparosan oligosaccharides with precise chain length control requires UDP-4-fluoro-N-acetylhexosamine donors rather than unmodified UDP-HexNAc. The 4-fluoro modification permits transfer by Pasteurella multocida heparosan synthase 1 followed by chain termination, a functional outcome not achievable with native UDP-HexNAc substrates . This application scenario applies to laboratories producing homogeneous GAG fragments for structure-activity relationship studies or therapeutic development.

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